molecular formula C16H17BrN2OS B4609092 1-(4-Bromo-2-methylphenyl)-3-(2-ethoxyphenyl)thiourea

1-(4-Bromo-2-methylphenyl)-3-(2-ethoxyphenyl)thiourea

Cat. No.: B4609092
M. Wt: 365.3 g/mol
InChI Key: OFBCGFXPQDGOLW-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)-3-(2-ethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features a brominated aromatic ring and an ethoxy-substituted aromatic ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-methylphenyl)-3-(2-ethoxyphenyl)thiourea typically involves the reaction of 4-bromo-2-methylaniline with 2-ethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methylphenyl)-3-(2-ethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines. Substitution reactions can result in a variety of substituted thioureas.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Used in the formulation of specialty chemicals, such as corrosion inhibitors or stabilizers.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)-3-(2-ethoxyphenyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and ethoxy groups could influence its binding affinity and specificity. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-methylphenyl)-3-phenylthiourea: Lacks the ethoxy group, which may result in different chemical and biological properties.

    1-(4-Chloro-2-methylphenyl)-3-(2-ethoxyphenyl)thiourea: Substitution of bromine with chlorine could affect reactivity and biological activity.

    1-(4-Bromo-2-methylphenyl)-3-(2-methoxyphenyl)thiourea: Replacement of the ethoxy group with a methoxy group may alter solubility and interaction with biological targets.

Uniqueness

1-(4-Bromo-2-methylphenyl)-3-(2-ethoxyphenyl)thiourea is unique due to the specific combination of bromine and ethoxy substituents on the aromatic rings. These functional groups can significantly influence its chemical reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-(2-ethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2OS/c1-3-20-15-7-5-4-6-14(15)19-16(21)18-13-9-8-12(17)10-11(13)2/h4-10H,3H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBCGFXPQDGOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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